molecular formula C9H16O2 B14186366 3-Ethyl-4,4-dimethylpent-2-enoic acid CAS No. 922177-79-5

3-Ethyl-4,4-dimethylpent-2-enoic acid

Cat. No.: B14186366
CAS No.: 922177-79-5
M. Wt: 156.22 g/mol
InChI Key: KCUXJHSOTGNEBJ-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethylpent-2-enoic acid is a branched-chain unsaturated carboxylic acid offered as a high-purity chemical for research use only. It is strictly intended for laboratory and manufacturing applications and is not for diagnostic, therapeutic, or personal use. This compound is of significant interest in advanced organic synthesis, where its structure, featuring an alpha, beta-unsaturated carboxylic acid group with adjacent alkyl branching, makes it a potential candidate for use as a building block in the preparation of more complex molecules, as a ligand in coordination chemistry, and in the development of novel polymers and materials science. The specific mechanism of action and properties are dependent on the application and must be determined by the researcher. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures. The health and safety information for this compound has not been fully investigated, so standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed.

Properties

CAS No.

922177-79-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-ethyl-4,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C9H16O2/c1-5-7(6-8(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

KCUXJHSOTGNEBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification and Hydrolysis

A widely adopted method involves the esterification of 3-ethyl-4,4-dimethylpent-2-enol with a carboxylic acid, followed by hydrolysis to yield the target compound. This two-step process ensures high purity and control over reaction conditions.

Step 1: Esterification
The alcohol intermediate is reacted with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst such as p-toluenesulfonic acid (p-TsOH) . The reaction is conducted under reflux with azeotropic removal of water using a Dean-Stark apparatus, a technique validated in analogous syntheses. Toluene or xylene serves as the solvent to facilitate water separation. Completion typically requires 10–12 hours, with the ester forming in near-quantitative yield.

Step 2: Hydrolysis
The ester intermediate undergoes basic hydrolysis using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). Subsequent acidification with hydrochloric acid (HCl) liberates the free carboxylic acid. This method, while reliable, demands careful pH control to prevent decomposition of the α,β-unsaturated system.

Oxidation of Substituted Alcohols

Direct oxidation of 3-ethyl-4,4-dimethylpent-2-enol offers a single-step route to the acid. Potassium permanganate (KMnO₄) in acidic conditions (e.g., sulfuric acid) selectively oxidizes the alcohol to the carboxylic acid. However, over-oxidation risks necessitate stringent temperature control (0–5°C) and dilute reaction conditions. Alternative oxidants like chromium trioxide (CrO₃) or Jones reagent may be employed but are less favored due to environmental and safety concerns.

Industrial Production Techniques

Continuous Esterification-Hydrolysis Processes

Industrial-scale production prioritizes efficiency and cost-effectiveness. A packed column reactor system enables continuous esterification and hydrolysis, as demonstrated in patents for structurally related compounds. In this setup:

  • Esterification : The alcohol and carboxylic acid are fed into the reactor alongside a catalytic amount of sulfuric acid (H₂SO₄). Elevated temperatures (80–100°C) and turbulent flow enhance mixing and reaction kinetics.
  • Hydrolysis : The ester stream is diverted to a hydrolysis chamber, where excess water and base (NaOH) convert it to the sodium salt of the acid. Acidification and subsequent distillation yield the pure product.

This method reduces downtime between batches and achieves >90% conversion rates, making it ideal for large-volume manufacturing.

Catalytic Dehydrogenation

Emerging approaches utilize palladium-on-carbon (Pd/C) or ruthenium-based catalysts to dehydrogenate saturated precursors. For example, 3-ethyl-4,4-dimethylpentanoic acid undergoes dehydrogenation at 150–200°C under hydrogen gas (H₂) flow to introduce the α,β-unsaturation. While promising, catalyst deactivation and side reactions remain challenges requiring further optimization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (Reported)
Esterification-Hydrolysis High purity; Scalable Multi-step; Solvent-intensive 75–85%
Direct Oxidation Single-step; Minimal equipment Over-oxidation risks; Low selectivity 60–70%
Continuous Process High throughput; Cost-effective Complex setup; Catalyst recycling needed >90%
Catalytic Dehydrogenation Atom-efficient; Green chemistry potential Catalyst cost; Stability issues Under study

Key Findings :

  • Esterification-hydrolysis balances scalability and purity, making it the preferred laboratory method.
  • Continuous processes dominate industrial settings due to their efficiency, despite higher initial capital investment.
  • Direct oxidation is less viable at scale due to safety and selectivity constraints.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,4-dimethylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethyl-4,4-dimethylpent-2-enoic acid is a compound with several scientific research applications, including use as a building block in organic synthesis, study for potential biological activity and interactions with enzymes, investigation for potential therapeutic properties and as a precursor for drug development, and utilization in the production of specialty chemicals and materials. The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the double bond and alkyl groups may participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology Studied for its potential biological activity and interactions with enzymes.
  • Medicine Investigated for its potential therapeutic properties and as a precursor for drug development.
  • Industry Utilized in the production of specialty chemicals and materials.

Potential Products

The major products formed from this compound include:

  • Oxidation Formation of ketones or aldehydes.
  • Reduction Formation of saturated carboxylic acids.
  • Substitution Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the double bond and alkyl groups may participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected α,β-Unsaturated Carboxylic Acids

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Key Features
(E)-4,4-Dimethylpent-2-enoic acid C₇H₁₂O₂ 128.17 4,4-dimethyl Not reported 46 Simplified branching, no ethyl
(E)-2,4-Dimethylpent-2-enoic acid C₇H₁₂O₂ 128.17 2,4-dimethyl Not reported N/A Methyl groups at C2 and C4
(E)-3,4,4-Trimethylpent-2-enoic acid C₈H₁₄O₂ 142.20 3,4,4-trimethyl Not reported N/A Additional methyl at C3
(E)-2-Cyano-4,4-dimethylpent-2-enoic acid C₈H₁₁NO₂ 153.18 4,4-dimethyl + cyano at C2 Not reported N/A Nitrile group enhances reactivity
(E)-2-(4-Methoxyphenyl)-4,4-dimethylpent-2-enoic acid (2w) C₁₄H₁₈O₃ 234.29 4,4-dimethyl + 4-methoxyphenyl at C2 176–178 46 Aromatic substitution at C2

Key Observations:

Branching and Steric Effects: The 4,4-dimethyl substitution (e.g., in ) reduces steric hindrance compared to 3,4,4-trimethyl derivatives (), which may affect catalytic reaction yields and regioselectivity.

Electronic Effects: The cyano group in (E)-2-Cyano-4,4-dimethylpent-2-enoic acid () introduces electron-withdrawing effects, enhancing electrophilicity at the β-carbon and altering reactivity in nucleophilic additions. Aromatic substituents, as in 2w, extend conjugation, stabilizing the α,β-unsaturated system and increasing melting points (>170°C) .

Synthetic Accessibility :

  • Cp₂TiCl₂-catalyzed hydrocarboxylation () is effective for synthesizing aryl-substituted derivatives (e.g., 2w) but may face challenges with highly branched aliphatic substrates due to steric constraints.

Q & A

Q. How can researchers avoid overinterpretation of preliminary bioactivity data?

  • Methodological Answer : Implement dose-range finding studies and confirmatory assays (e.g., counter-screens against unrelated targets). Use negative controls (e.g., serum-free buffers) to rule out nonspecific interactions. Statistical rigor, such as Bonferroni correction for multiple comparisons, minimizes false positives .

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